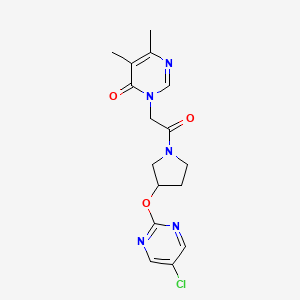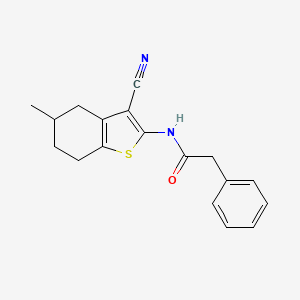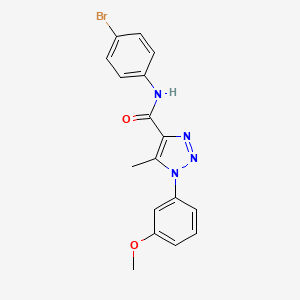![molecular formula C12H13ClN2O B2434202 {1-[2-(Aminomethyl)-3-chlorphenyl]-1H-pyrrol-2-yl}methanol CAS No. 866042-67-3](/img/structure/B2434202.png)
{1-[2-(Aminomethyl)-3-chlorphenyl]-1H-pyrrol-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol is a complex organic compound that features a pyrrole ring substituted with an aminomethyl group and a chlorophenyl group
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research may focus on the compound’s therapeutic potential. Studies could explore its efficacy in treating specific diseases or conditions, as well as its safety and pharmacokinetic properties.
Industry
Industrially, {1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
Target of Action
It’s structurally similar to cationic polymers, which are known to target bacterial membranes . These polymers have several advantages, including a low propensity for emergence of resistance and rapid bactericidal effect .
Mode of Action
Based on its structural similarity to cationic polymers, it may interact with bacterial membranes, leading to increased membrane permeability . This could potentially allow other antimicrobial agents to reach their intracellular targets more effectively .
Biochemical Pathways
Cationic polymers, which this compound is structurally similar to, are known to disrupt bacterial membrane integrity, leading to cell death
Result of Action
Based on its structural similarity to cationic polymers, it may lead to bacterial cell death by disrupting membrane integrity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring, followed by the introduction of the aminomethyl and chlorophenyl groups through substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance production rates and maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to {1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol include other substituted pyrroles and aminomethyl derivatives. Examples might be:
- {1-[2-(aminomethyl)-3-bromophenyl]-1H-pyrrol-2-yl}methanol
- {1-[2-(aminomethyl)-3-fluorophenyl]-1H-pyrrol-2-yl}methanol
Uniqueness
What sets {1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
[1-[2-(aminomethyl)-3-chlorophenyl]pyrrol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-11-4-1-5-12(10(11)7-14)15-6-2-3-9(15)8-16/h1-6,16H,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWDONHQPJLHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)N2C=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-2H-chromen-2-one](/img/structure/B2434131.png)
![6-[(2-oxo-2-phenylethyl)sulfanyl]-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2434133.png)



![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2434137.png)

![11-[2-[3-Hydroxy-4-[4-(4-methoxyphenyl)pyrazolidin-3-yl]phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2434141.png)
